Ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a halogenated imidazo[1,2-a]pyridine derivative characterized by an amino group at position 3 and a chloro substituent at position 5. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Imidazo[1,2-a]pyridine scaffolds are widely recognized for their roles in medicinal chemistry, including applications in antiviral, anticonvulsant, and anticancer agents .
Structure
3D Structure
Properties
CAS No. |
82193-29-1 |
|---|---|
Molecular Formula |
C10H10ClN3O2 |
Molecular Weight |
239.66 g/mol |
IUPAC Name |
ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2,12H2,1H3 |
InChI Key |
JBKBWUOGNSXSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Mechanistic Insight :
-
Step 1 : Formation of a Schiff base intermediate via nucleophilic substitution.
-
Step 2 : Cyclization to form the imidazo[1,2-a]pyridine core.
Example Protocol (from Patent CN103788092A):
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Combine 2-amino-5-chloropyridine (51.9 g, 300 mmol), 40% chloroacetaldehyde aqueous solution (70.7 g, 360 mmol), and sodium bicarbonate (30.2 g, 360 mmol) in ethanol.
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Reflux at 55°C for 5 hours.
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Extract with ethyl acetate, dry over Na₂SO₄, and recrystallize with ethyl acetate/hexane (1:1) to obtain the product (72% yield, m.p. 76–78°C).
Multi-Component Reactions (MCRs) Involving Heterocyclic Amines
Recent advancements employ MCRs to streamline synthesis. A palladium-catalyzed three-component reaction using 2-aminopyridine , aryl halides , and ethyl propiolate under microwave irradiation achieves higher regioselectivity.
Industrial-Scale Synthesis via Continuous Flow Reactors
To address batch process limitations (e.g., exothermicity, long reaction times), continuous flow systems are implemented:
Process Design
-
Reactor Type : Tubular flow reactor with temperature control.
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Key Benefit : Eliminates intermediate isolation, reducing waste.
Post-Synthetic Modifications
Halogen Exchange
6-Chloro derivatives can be synthesized from 6-bromo precursors via Finkelstein reaction :
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Reagent : KI (3 equiv.) in DMF.
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Temperature : 90°C for 12 hours.
-
Yield : 68%.
Ester Hydrolysis
Hydrolysis of the ethyl ester to the carboxylic acid is achieved using:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Cyclocondensation | 72 | 98 | Moderate | 120 |
| MCR | 78 | 95 | High | 90 |
| Continuous Flow | 95 | 99 | Industrial | 75 |
Key Observations :
-
Cyclocondensation remains preferred for small-scale synthesis due to reagent availability.
-
MCRs excel in diversifying substituents but require rigorous optimization.
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Continuous Flow is optimal for bulk production, offering cost and efficiency advantages.
Challenges and Optimization Strategies
Regioselectivity Issues
Competing reactions at C-2 and C-3 positions are mitigated by:
Yield Enhancement
-
Catalytic Additives : TiO₂ nanoparticles (1% w/w) improve cyclization efficiency by 15%.
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Solvent-Free Conditions : Ball milling reduces reaction time to 2 hours (yield: 80%).
Emerging Techniques
Chemical Reactions Analysis
Chemical Reactions
The compound participates in several reaction types due to its reactive amino, chloro, and ester groups:
2.1. Substitution Reactions
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Nucleophilic Substitution : The chloro group at the 6-position can undergo substitution with primary or secondary amines, generating intermediates for further functionalization .
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Cross-Coupling : The amino group facilitates Suzuki-Miyaura reactions to introduce aryl or heteroaryl groups .
2.2. Oxidation and Reduction
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Oxidation : The compound is susceptible to oxidation using agents like hydrogen peroxide, potentially altering its electronic properties.
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Reduction : Reducing agents such as lithium aluminum hydride can modify functional groups, though specific examples require experimental validation.
2.3. Cyclization
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Formamide-Mediated Cyclization : Reaction with formamide and ammonium formate at elevated temperatures forms fused heterocycles like pyrido[1,2-e]purin-4(3H)-one .
Reaction Conditions
Major Products
| Product Name | Structural Features | Application Area |
|---|---|---|
| Pyrido[1,2-e]purin-4(3H)-one | Fused purine heterocycle | Medicinal chemistry |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | Heterocyclic quinazoline derivatives | Antimicrobial research |
Scientific Research Applications
Chemistry
Ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate serves as a versatile building block in synthetic organic chemistry. It is utilized for:
- Synthesis of Complex Heterocycles: The compound's unique functional groups allow for further derivatization and the creation of more complex structures.
- Reactivity Studies: It undergoes various chemical reactions including substitution, oxidation, reduction, and cyclization.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Substitution | Sodium hydride, alkyl halides | Substituted imidazo derivatives |
| Oxidation | Hydrogen peroxide | Oxidized derivatives |
| Reduction | Lithium aluminum hydride | Reduced forms |
Biology
Research indicates that this compound exhibits significant biological activities:
-
Antimicrobial Activity: Studies have demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an antimicrobial agent.
- Case Study: In vitro tests showed that this compound inhibited the growth of Escherichia coli with an MIC of 32 µg/mL.
- Antiparasitic Efficacy: Preliminary studies indicate efficacy against protozoan parasites such as Cryptosporidium parvum, with an effective concentration (EC50) value suggesting potential therapeutic applications.
Medicine
The compound is being explored for its therapeutic potential:
- Drug Discovery: It has been investigated as a candidate for developing anti-tuberculosis and anti-cancer agents due to its ability to interact with specific molecular targets.
| Target Disease | Potential Mechanism | References |
|---|---|---|
| Tuberculosis | Inhibition of mycobacterial enzymes | |
| Cancer | Modulation of receptor activity |
Industrial Applications
In industry, this compound is utilized for:
- Material Development: It serves as a precursor in synthesizing advanced materials.
- Dyes and Pigments: Its unique structure allows it to be used in the formulation of various dyes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes or disrupt the integrity of microbial cell membranes. In medicinal chemistry, it may act on specific receptors or enzymes, modulating their activity to achieve therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly influence molecular weight, solubility, and reactivity. Below is a comparative analysis of key analogs:
Key Observations :
Physicochemical and Spectroscopic Data
- NMR Profiles: The target compound’s amino group would show characteristic peaks near δ 5.8–6.2 ppm (NH₂), while the chloro substituent deshields adjacent protons, as seen in analogs like .
- Mass Spectrometry : ESI-MS data for similar compounds (e.g., ) show [M+H]⁺ peaks aligned with calculated molecular weights, confirming structural integrity.
Biological Activity
Ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H10ClN3O2. Its unique structure, characterized by a chloro substituent at the 6-position and an amino group at the 3-position of the imidazo[1,2-a]pyridine ring, positions it as a significant candidate in medicinal chemistry. This article explores the biological activity of this compound, detailing its pharmacological properties, structure-activity relationships (SAR), and potential applications in drug development.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in pharmacology. It has shown promise as:
- Antimicrobial Agent : Exhibits activity against various pathogens.
- Antiparasitic Activity : Potential efficacy against protozoan parasites.
- Inhibitory Effects on Enzymes : Interaction with specific biological targets such as enzymes and receptors.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have demonstrated that modifications to its structure can significantly influence its potency and selectivity.
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | 0.88 | Lacks chlorine substituent |
| Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate | 0.87 | Contains nitro group instead of amino |
| Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate | 0.87 | Fluorine substituent alters electronic properties |
| Ethyl imidazo[1,2-a]pyridine-3-carboxylic acid | 0.86 | Different position of carboxylic acid |
The unique combination of functional groups in this compound may confer distinct biological properties not found in its analogs .
Antimicrobial Activity
In a study assessing the antimicrobial properties of various imidazo compounds, this compound demonstrated significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated its potential as an effective antimicrobial agent.
Antiparasitic Efficacy
Research focusing on antiparasitic activity highlighted that this compound exhibits promising results against Cryptosporidium parvum. The compound's efficacy was quantified with an EC50 value indicating its potential use in treating infections caused by this parasite .
Enzyme Inhibition Studies
Interaction studies revealed that this compound interacts with various enzymes crucial for cellular processes. These interactions were characterized by binding affinity assays that provide insights into its mechanism of action.
Q & A
Q. What are the established synthetic routes for Ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation of ethyl bromopyruvate with substituted 2-aminopyridines. For example, ethyl bromopyruvate reacts with 3-chloro-5-(trifluoromethyl)pyridin-2-amine in ethanol under reflux to yield imidazo[1,2-a]pyridine derivatives. Optimized conditions (e.g., ethanol as solvent, reflux for 6–8 hours) achieve yields >87% . Hydrazine hydrate can further modify the carboxylate group to form carbohydrazide intermediates, enabling downstream functionalization . Key factors include temperature control, solvent polarity, and stoichiometric ratios of reactants.
Q. How can the structural integrity of this compound be validated using crystallographic and spectroscopic methods?
- X-ray diffraction (XRD): Single-crystal XRD with SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and packing motifs. For example, imidazo[1,2-a]pyridine derivatives often exhibit planar aromatic systems with intramolecular hydrogen bonds .
- Spectroscopy: (δ 1.3–1.4 ppm for ethyl ester protons, δ 8.1–8.3 ppm for aromatic protons) and (δ 165–170 ppm for carbonyl carbons) are critical. Mass spectrometry (ESI-MS) provides molecular ion peaks matching the expected m/z .
Advanced Research Questions
Q. What computational strategies are employed to predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). For ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, studies reveal electron-withdrawing substituents (e.g., -Br, -Cl) lower LUMO energies, enhancing electrophilic reactivity. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions stabilizing the imidazo-pyridine core .
Q. What methodologies resolve contradictions in reported synthetic yields or spectroscopic data?
Discrepancies often arise from:
- Reaction scale: Milligram-scale reactions may report lower yields (70–80%) due to inefficient mixing, while industrial-scale processes achieve >90% .
- Analytical calibration: NMR chemical shifts vary with solvent (DMSO vs. CDCl) and concentration. Cross-validation using High-Resolution Mass Spectrometry (HRMS) and HPLC purity assays (>98%) is recommended .
Q. How can experimental phasing in crystallography improve structural resolution for derivatives of this compound?
SHELXC/D/E pipelines enable robust phasing for twinned or low-resolution datasets. For example, anomalous scattering from heavy atoms (e.g., bromine in 6-bromo derivatives) enhances phase determination, achieving R-factors < 0.05 for high-quality electron density maps .
Methodological Challenges
Q. What strategies mitigate decomposition during functionalization of the imidazo[1,2-a]pyridine core?
- Protecting groups: Boc-protection of the 3-amino group prevents unwanted side reactions during Suzuki-Miyaura couplings .
- Low-temperature reactions: Sonogashira couplings with terminal alkynes require strict temperature control (−10°C to 0°C) to avoid alkyne polymerization .
- Catalyst selection: Cu(I)-catalyzed click reactions (e.g., azide-alkyne cycloaddition) improve regioselectivity for triazole-linked derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
